H-His(1-Me)-Ome

描述

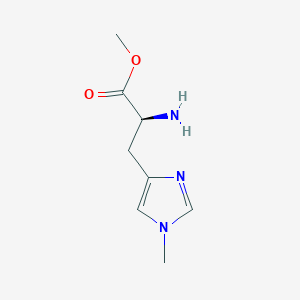

N’-Methyl-L-histidine methyl ester is a derivative of the amino acid histidine. It is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring and an ester group attached to the carboxyl group of the histidine molecule. This compound is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine .

准备方法

Synthetic Routes and Reaction Conditions: N’-Methyl-L-histidine methyl ester can be synthesized through the esterification of L-histidine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method yields high purity and is compatible with various amino acids . Another method involves the reaction of L-histidine with methanol and hydrochloric acid gas, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of N’-M

生物活性

H-His(1-Me)-OMe, a derivative of histidine, is gaining attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methyl group on the first carbon of the histidine side chain and a methoxy group on the carboxylic acid. The synthesis typically involves:

- Methylation : Histidine is methylated at the first position using methyl iodide in the presence of a base like sodium hydroxide.

- Esterification : The carboxyl group of the methylated histidine is esterified with methanol, often using sulfuric acid as a catalyst.

- Hydrochloride Formation : The resulting ester is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzymatic Interactions

The methyl group at the first position significantly influences the binding affinity and specificity towards various enzymes and proteins. This modification can modulate enzymatic activity, impacting biochemical pathways crucial for cellular functions.

2. Gene Delivery Systems

This compound has shown promise in gene delivery applications. Its incorporation into peptide carriers enhances transfection efficiency for plasmid DNA (pDNA) and oligonucleotides (ODN). For instance, histidylated polylysine conjugates have demonstrated increased DNA transfection rates compared to non-histidylated counterparts, with efficiencies exceeding 1000-fold under specific conditions .

| Carrier Type | Transfection Efficiency | Comments |

|---|---|---|

| Histidylated Polylysine | >1000-fold | Effective for pDNA; minimal serum effect |

| Imidazole-containing Polylysine | Comparable to PEI | Lower toxicity than PEI |

| Histidylated Oligolysine | 80% reduction in ICAM-1 | Effective for ODN delivery |

3. Antimicrobial Properties

Research indicates that histidine-rich peptides exhibit antimicrobial activity that varies based on their sequence and structure. This compound's hydrophilic angle influences its interaction with bacterial membranes, suggesting potential applications in developing antimicrobial agents .

The mechanism by which this compound exerts its biological effects primarily involves:

- Protein Binding : The unique structural modifications enhance binding interactions with target proteins.

- Membrane Interaction : The hydrophilic characteristics facilitate membrane penetration, crucial for gene delivery and antimicrobial activity.

- pH Sensitivity : The imidazole side chain's protonation state can alter interactions under varying pH conditions, influencing its efficacy in different biological contexts .

Case Studies

Several studies exemplify the biological activities associated with this compound:

- A study demonstrated that histidylated carriers could significantly improve transfection rates in mammalian cells while maintaining low cytotoxicity levels, making them suitable for therapeutic applications .

- Another investigation highlighted the antimicrobial efficacy of histidine-rich peptides against various bacterial strains, establishing a correlation between peptide sequence and activity profile .

科学研究应用

Peptide Synthesis

H-His(1-Me)-Ome serves as a crucial building block in the synthesis of peptides, especially those that require histidine derivatives. Its unique structure allows for enhanced efficiency in creating complex biomolecules. This compound is instrumental in producing peptides that have specific biological activities, making it valuable in both academic and industrial settings .

Drug Development

In the pharmaceutical industry, this compound plays a vital role in developing drugs targeting specific biological pathways, particularly in cancer and metabolic disorders. Its incorporation into drug formulations can improve the pharmacokinetics and bioavailability of therapeutic agents .

Bioconjugation

Researchers utilize this compound for bioconjugation processes, which involve attaching therapeutic agents to antibodies or other proteins. This application enhances targeted delivery systems in treatments, allowing for more effective therapies with reduced side effects .

Research in Enzyme Activity

This compound is valuable for studying enzyme mechanisms and activities involving histidine residues. By incorporating this compound into experimental designs, researchers can gain insights into biochemical processes and enzyme kinetics, which are critical for understanding metabolic pathways .

Diagnostic Applications

This compound is also applied in developing diagnostic tools, particularly in assays requiring specific binding interactions. Its use can enhance the sensitivity and specificity of diagnostic tests, making it an essential component in biomedical research .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptides requiring histidine derivatives | Efficiency in creating complex biomolecules |

| Drug Development | Targets specific biological pathways | Improved pharmacokinetics and bioavailability |

| Bioconjugation | Attaches therapeutic agents to antibodies or proteins | Enhanced targeted delivery |

| Enzyme Activity Research | Studies enzyme mechanisms involving histidine residues | Insights into biochemical processes |

| Diagnostic Tools | Develops assays with specific binding interactions | Increased sensitivity and specificity |

属性

IUPAC Name |

methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEAVIKJSKOOHN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427217 | |

| Record name | N'-Methyl-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57519-09-2 | |

| Record name | N'-Methyl-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。